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molecular formula C10H10N2O4S B8695582 2-(Isopropylsulfonyl)-5-nitrobenzonitrile CAS No. 918813-36-2

2-(Isopropylsulfonyl)-5-nitrobenzonitrile

Cat. No. B8695582
M. Wt: 254.26 g/mol
InChI Key: ONRQRVYWFAKIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592331B2

Procedure details

Using a procedure analogous to that used to prepare 6A, 2-fluoro-5-nitrobenzonitrile (2.50 g, 15.6 mmol) was reacted with isopropylthiol and oxidized with mCPBA to afford 9A (3.04 g, 91%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 1.40 (d, J=7.03 Hz, 6 H), 3.55-3.76 (m, 1 H), 8.38 (d, J=8.35 Hz, 1 H), 8.63 (dd, J=8.79, 2.20 Hz, 1 H), 8.74 (d, J=2.64 Hz, 1 H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
91%

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3]([C:6]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][C:7]=1[C:8]#[N:9])(=[O:5])=[O:4])[CH3:2].F[C:18]1C=CC([N+]([O-])=O)=CC=1C#N.CC(S)C.C1C=C(Cl)C=C(C(OO)=O)C=1>>[CH:1]([S:3]([C:6]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][C:7]=1[C:8]#[N:9])(=[O:4])=[O:5])([CH3:18])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)S(=O)(=O)C1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
2.5 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)S(=O)(=O)C1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.04 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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